4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine
Description
4-Chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a cyclobutylmethyl substituent at the N1 position and a chlorine atom at the C4 position.
Pyrazole derivatives are often synthesized via nucleophilic substitution or coupling reactions, as exemplified in related compounds (e.g., copper-catalyzed amination in ) .
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-1-(cyclobutylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-12(11-8(7)10)4-6-2-1-3-6/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
YSFHMTZPVWFTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclobutylmethyl group: This step can involve the alkylation of the pyrazole ring using cyclobutylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Molecular Properties
<sup>a</sup>logP values indicate lipophilicity; higher values suggest greater membrane permeability.
<sup>b</sup>Inferred data based on analogs.
Key Observations:
Substituent Effects: Aromatic vs. Aliphatic Groups: Benzyl derivatives (e.g., 4-fluorobenzyl, 4-methylbenzyl) exhibit higher molecular weights (221–260 g/mol) compared to cyclobutylmethyl analogs (~213 g/mol). Halogenation: Chlorine and fluorine substituents modulate electronic properties.
Physicochemical Properties :
- The 4-methylbenzyl analog (logP = 2.33) demonstrates moderate lipophilicity, favorable for oral bioavailability . Cyclobutylmethyl derivatives may exhibit similar or slightly lower logP due to the aliphatic nature of the substituent.
Biological Activity
4-Chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine is a chemical compound characterized by its unique pyrazole core, which consists of a five-membered ring containing two nitrogen atoms. The presence of a chloro group at the 4-position and a cyclobutylmethyl side chain at the 1-position enhances its potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 213.71 g/mol
- CAS Number : 1482363-88-1
The compound's structure allows for diverse interactions with biological targets, making it a candidate for drug development in areas such as oncology and inflammation.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, particularly kinases associated with cancer.
- Receptor Binding : Its structural features allow it to bind to specific receptors, potentially modulating their activity and influencing physiological responses.
- Nucleophilic Substitution : The chloro substituent can undergo nucleophilic substitution reactions, allowing for further derivatization and the creation of more potent analogs.
In Vitro Studies
Recent studies have evaluated the inhibitory potential of this compound against various cancer cell lines. For instance, in a study assessing its effects on acute myeloid leukemia (AML) cell lines, it demonstrated significant cytotoxicity with an IC value in low micromolar range, suggesting its potential as an anti-cancer agent .
Structure-Activity Relationship (SAR)
The compound's efficacy can be influenced by modifications to its structure. Research indicates that replacing the chloro group with other halogens or altering the cyclobutylmethyl side chain can significantly impact its biological activity. For example, compounds with electron-withdrawing groups exhibited reduced kinase inhibitory activity .
Case Study 1: Acute Myeloid Leukemia (AML)
In a controlled study, this compound was tested against AML cell lines MV4-11 and U937. The results indicated that the compound inhibited cell proliferation effectively, with a pIC value indicating high potency (7.5 ± 0.15) in biochemical assays .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of this compound to target kinases involved in cancer signaling pathways. The simulations suggested strong binding interactions, supported by favorable free energy calculations .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine | CHBrN | Bromine substituent instead of chlorine |
| 4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine | CHClN | Cyclobutylpropyl side chain |
The comparison highlights how modifications in substituents can lead to variations in biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
